molecular formula C9H9ClFNO2 B14845340 Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate

Katalognummer: B14845340
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: SGVWGIXFRADUNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate is a chemical compound with the molecular formula C8H7ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

The synthesis of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate typically involves the reaction of 4-chloro-5-fluoropyridine with ethyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro substituents influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular processes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

ethyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3

InChI-Schlüssel

SGVWGIXFRADUNL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=C(C=N1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.